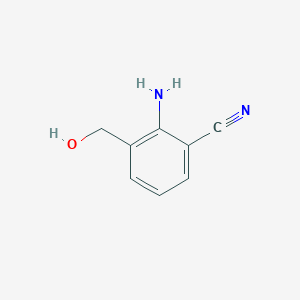
(R)-1-Phenoxybutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Phenoxybutan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenoxy group attached to a butan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenoxybutan-2-amine typically involves the reaction of phenol with ®-2-aminobutan-1-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the phenoxy group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of ®-1-Phenoxybutan-2-amine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher throughput. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity ®-1-Phenoxybutan-2-amine.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Phenoxybutan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
®-1-Phenoxybutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-Phenoxybutan-2-amine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Phenoxybutan-2-amine: The enantiomer of ®-1-Phenoxybutan-2-amine, which may have different biological activities.
1-Phenoxypropan-2-amine: A structurally similar compound with a shorter carbon chain.
1-Phenoxybutan-1-amine: A positional isomer with the amine group at a different position.
Uniqueness
®-1-Phenoxybutan-2-amine is unique due to its specific stereochemistry and the presence of both phenoxy and amine functional groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
223606-08-4 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(2R)-1-phenoxybutan-2-amine |
InChI |
InChI=1S/C10H15NO/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3/t9-/m1/s1 |
Clé InChI |
VKNIDSRZBZQPAH-SECBINFHSA-N |
SMILES isomérique |
CC[C@H](COC1=CC=CC=C1)N |
SMILES canonique |
CCC(COC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


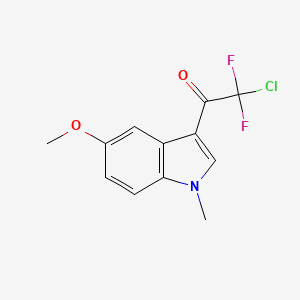
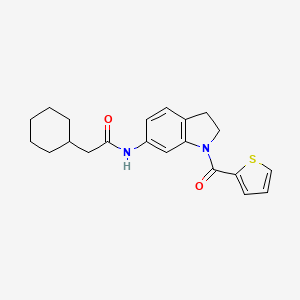
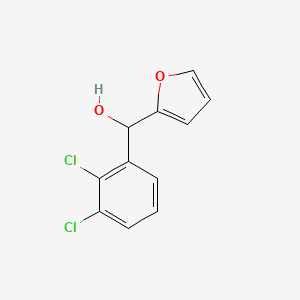
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
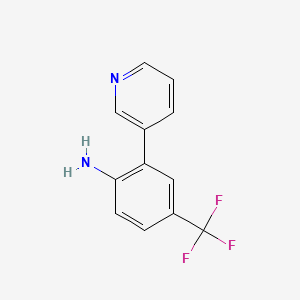
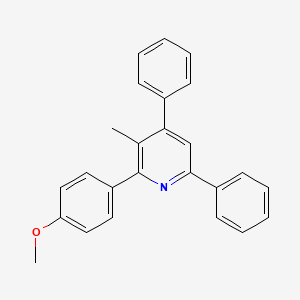

![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)

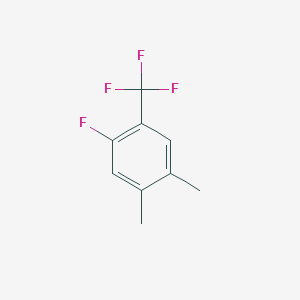


![1,3-Bis[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14137387.png)
